ethyl 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound that features a combination of bromophenyl, fluorophenyl, and imidazole moieties
Properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-3-5-14(20)6-4-13)23(19)16-9-7-15(21)8-10-16/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWDCTWHMYFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the bromophenyl and fluorophenyl groups. The final step involves the esterification of the thioacetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl and fluorophenyl groups can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetate group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the bromine or fluorine atoms.
Scientific Research Applications
Anticancer Activity
Ethyl 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetate has been investigated for its anticancer properties. Compounds containing imidazole rings are known to exhibit significant anticancer activity. For instance, derivatives with similar structures have shown promising results against various cancer cell lines, including breast cancer and melanoma. The presence of halogen substituents (like bromine and fluorine) has been associated with enhanced biological activity due to their electron-withdrawing effects, which can increase the compound's reactivity towards biological targets .
Antimicrobial Properties
Research indicates that compounds with imidazole moieties possess considerable antimicrobial activity. This compound may exhibit similar properties, making it a candidate for further studies in treating bacterial infections. The structural characteristics of the compound suggest that it could disrupt microbial cell membranes or inhibit essential enzymes, thereby exerting its antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Key factors influencing its biological activity include:
- Substituent Effects : The presence of bromine and fluorine atoms in the phenyl groups significantly impacts the compound's reactivity and binding affinity to biological targets.
- Imidazole Ring : The imidazole structure is pivotal for its interaction with enzymes and receptors involved in cancer proliferation and microbial resistance mechanisms.
Anticancer Studies
A study focusing on similar imidazole derivatives demonstrated that compounds with a 4-bromophenyl group exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting a strong potential for development as anticancer agents .
Antimicrobial Efficacy
In another investigation, derivatives of imidazole showed effective inhibition against a range of bacterial strains, including resistant strains. The study highlighted that compounds with halogen substitutions were particularly effective, reinforcing the hypothesis that this compound could exhibit similar or enhanced antimicrobial activity .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the bromophenyl and fluorophenyl groups can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the imidazole and fluorophenyl groups.
Ethyl 2-(4-fluorophenyl)acetate: Similar but lacks the bromophenyl and imidazole groups.
Ethyl 2-(1H-imidazol-2-yl)thioacetate: Contains the imidazole and thioacetate groups but lacks the bromophenyl and fluorophenyl groups.
Uniqueness
Ethyl 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetate is unique due to the combination of bromophenyl, fluorophenyl, and imidazole moieties. This unique structure allows for a diverse range of interactions and applications that are not possible with simpler compounds.
Biological Activity
Ethyl 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a thioether linkage with an imidazole moiety, which is known for its diverse biological activities. The presence of bromine and fluorine substituents enhances the compound's lipophilicity and biological interactions.
Antitumor Activity
Research indicates that compounds containing imidazole and thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For example, a study found that imidazole derivatives showed IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting significant antiproliferative activity . The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | U251 (glioblastoma) | <10 | |
| Another Imidazole Derivative | WM793 (melanoma) | 10-30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Imidazole derivatives have shown effectiveness against bacterial strains, with some studies reporting comparable activity to standard antibiotics like norfloxacin . The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- GABA Receptor Modulation : Similar compounds have been shown to enhance GABA receptor function, which could contribute to neuroprotective effects .
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, as observed in related imidazole derivatives .
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the cytotoxic effects of several imidazole derivatives, including this compound, against human cancer cell lines. Results indicated that the compound induced significant apoptosis at concentrations below 10 µg/mL, outperforming some standard chemotherapeutics .
- Antimicrobial Evaluation : In another study assessing antimicrobial properties, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of 8-16 µg/mL, indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
